3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-2,4-dione derivative characterized by a 2-chlorobenzyl substitution at position 3 and methyl groups at positions 1, 7, and 6. This compound belongs to a class of tricyclic xanthine analogs designed to modulate neurotransmitter receptors and enzymes, particularly serotonin (5-HT) receptors and phosphodiesterases (PDEs) . Its structural framework enables interactions with G protein-coupled receptors (GPCRs) and catalytic enzyme sites, making it a candidate for therapeutic applications in neurological disorders such as depression and anxiety .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-10-8-22-13-14(19-16(22)20(10)2)21(3)17(25)23(15(13)24)9-11-6-4-5-7-12(11)18/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCISLXDACHLSAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antitumor and antiviral activity .
The compound’s mode of action would depend on its specific targets in the body. It might interact with its targets by forming a sigma-bond, generating a positively charged intermediate . This intermediate could then undergo further reactions, leading to changes in the biochemical pathways .
Biological Activity
The compound 3-(2-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
| Molecular Formula | C17H16ClN5O2 |
| Molecular Weight | 357.8 g/mol |
| CAS Number | 887461-57-6 |
Structure
The compound features a complex structure characterized by an imidazo[2,1-f]purine core with various substituents. The presence of the chlorobenzyl group and multiple methyl groups contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.
- Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptor Binding : It has shown potential in binding to neurotransmitter receptors, particularly those related to the serotonergic system.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Similar compounds have demonstrated antidepressant-like effects in animal models by modulating serotonin receptors .
- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines.
Case Studies and Research Findings
- Antidepressant-Like Activity :
-
Synthesis and Biological Evaluation :
- Various synthetic routes have been developed for the preparation of this compound. These include nucleophilic substitution reactions for introducing the chlorobenzyl group and methylation steps to modify the imidazopurine core .
- In Vitro and In Vivo Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The pharmacological profile of imidazopurine-2,4-dione derivatives is highly sensitive to substituent variations. Key structural comparisons include:
- Key Observations: The 2-chlorobenzyl group in the target compound enhances 5-HT1A receptor affinity compared to unsubstituted analogs, but it shows lower potency than fluorinated derivatives like AZ-861 . Methyl groups at positions 1, 7, and 8 improve metabolic stability compared to compounds with bulkier substituents (e.g., piperazinylalkyl chains in AZ-853/AZ-861), which may reduce hepatic clearance . Unlike pyrrolo[2,1-f]purine-diones, imidazo derivatives exhibit 2- to 10-fold higher adenosine A3 receptor (A3AR) antagonism, suggesting broader GPCR modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
